IHC3

MAO-B inhibition IC50 Isatin derivatives

Select IHC3 for your MAO-B research to ensure reproducible, high-fidelity data. This compound's fluorine substituent confers a 10.1-fold potency advantage over the IHC2 analog, directly reducing costs and experimental variability. Its competitive, reversible mechanism (Ki=0.51μM) supports advanced washout studies, unlike irreversible inhibitors. Secure this validated, highly selective tool (SI>23.92) to accelerate your Parkinson's disease model development.

Molecular Formula C17H12FN3O
Molecular Weight 293.29 g/mol
Cat. No. B12394077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHC3
Molecular FormulaC17H12FN3O
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NN=C2C3=C(C=CC(=C3)F)NC2=O
InChIInChI=1S/C17H12FN3O/c18-13-8-9-15-14(11-13)16(17(22)20-15)21-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21,22)
InChIKeyYJVYCABGFSZWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHC3 for MAO-B Inhibition Research: A Competitive and Reversible Isatin-Derived Tool Compound for Neurological Disease Models


IHC3 is a competitive and reversible inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 1.672 μM, and a molecular formula of C17H12FN3O (molar mass 293.30 g/mol) [1]. It belongs to a class of indole-based phenylallylidene derivatives, specifically an isatin analogue featuring a cinnamyl pharmacophore at the C3-position [2]. IHC3 is utilized in research applications related to neurological diseases, particularly Parkinson's disease [1][2].

Why IHC3 Cannot Be Simply Replaced by Other Isatin Analogues or MAO-B Inhibitors


Generic substitution among isatin-derived MAO-B inhibitors or between different MAO-B inhibitor classes fails due to substantial variability in potency, selectivity, and mechanism of action. Within the same IHC series, a simple substituent change from fluorine (IHC3) to hydrogen (IHC2) results in a 10-fold loss of MAO-B inhibitory potency [1]. Furthermore, IHC3 exhibits a competitive and reversible inhibition mechanism, distinct from irreversible inhibitors like pargyline [2]. Such differences in target engagement kinetics, isoform selectivity, and cellular protection profiles directly impact experimental outcomes and cannot be assumed to be interchangeable without quantitative validation [1][2].

IHC3 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Isatin Analogues and Reference Inhibitors


MAO-B Inhibitory Potency of IHC3 vs. IHC2

IHC3 demonstrates a 10.1-fold greater MAO-B inhibitory potency compared to its direct structural analog IHC2. In a fluorometric assay using recombinant human MAO-B, IHC3 exhibited an IC50 of 1.672 μM, while IHC2 showed an IC50 of 16.934 μM [1].

MAO-B inhibition IC50 Isatin derivatives

MAO-B Selectivity Index of IHC3 vs. Pargyline

IHC3 exhibits a higher selectivity index (SI) for MAO-B over MAO-A compared to the reference irreversible inhibitor pargyline. IHC3 achieved an SI > 23.92, whereas pargyline showed an SI of 17.16 [1].

Selectivity index MAO-B MAO-A

Enzyme Binding Affinity (Ki) of IHC3

IHC3 binds to MAO-B with a Ki value of 0.51 ± 0.15 μM, confirming its competitive and reversible mechanism of action [1]. This contrasts with irreversible inhibitors like pargyline, which covalently modify the enzyme active site [2].

Ki Enzyme kinetics Reversible inhibition

Cellular Neuroprotection: IHC3 Attenuates Rotenone-Induced Cytotoxicity in SH-SY5Y Cells

IHC3 significantly decreases cell death caused by rotenone in SH-SY5Y neuroblastoma cells [1]. In this cellular model of Parkinson's disease, IHC3 demonstrates a functional neuroprotective effect that is not observed with all MAO-B inhibitors or isatin analogues [1].

Neuroprotection SH-SY5Y Rotenone Parkinson's model

Structure-Activity Relationship: Fluorine Substituent Superiority in IHC Series

In the IHC series, the fluorine-substituted derivative IHC3 exhibited stronger MAO-B suppression than other substituted derivatives, following the order: -F > -Br > -Cl > -OCH3, -CH3, and -H at the 2-position in the A-ring [1].

SAR Fluorine substitution Isatin derivatives

Optimal Research Applications for IHC3 Based on Quantitative Differentiation Evidence


MAO-B Selectivity Profiling in Neurological Disease Models

IHC3 is suitable for studies requiring high selectivity for MAO-B over MAO-A, with an SI > 23.92 [1]. This selectivity reduces confounding effects from MAO-A inhibition, making IHC3 a preferred tool compound for dissecting MAO-B-specific roles in Parkinson's disease and Alzheimer's disease models where precise target engagement is required [1].

Reversible Inhibition Time-Course and Washout Experiments

The competitive and reversible inhibition mechanism (Ki = 0.51 ± 0.15 μM) of IHC3 allows for experimental designs involving washout, recovery, and time-dependent target engagement studies [1]. This contrasts with irreversible inhibitors like pargyline, which cannot be removed once bound, thus limiting experimental flexibility [1].

Parkinson's Disease Cellular Models Using SH-SY5Y Neuroblastoma Cells

IHC3 has been shown to significantly decrease rotenone-induced cell death in SH-SY5Y cells [1]. This cellular neuroprotection phenotype supports its use in in vitro Parkinson's disease models, particularly those involving mitochondrial complex I inhibition by rotenone, a well-established model for dopaminergic neurodegeneration [1].

Structure-Activity Relationship Studies of Isatin-Derived MAO-B Inhibitors

As the most potent and selective compound within the IHC series, IHC3 serves as a benchmark for SAR studies exploring substituent effects on the isatin scaffold [1]. Its 10.1-fold potency advantage over IHC2 and optimal fluorine substitution provide a reference point for evaluating new analogs and validating computational docking models [1].

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